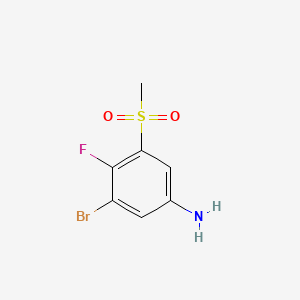

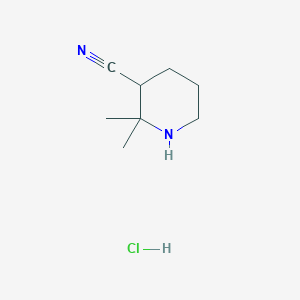

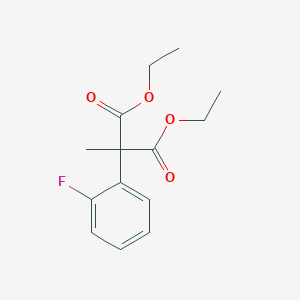

![molecular formula C10H10ClF6N B1448486 Chlorhydrate de méthyl({2,2,2-trifluoro-1-[3-(trifluorométhyl)phényl]éthyl})amine CAS No. 1461708-21-3](/img/structure/B1448486.png)

Chlorhydrate de méthyl({2,2,2-trifluoro-1-[3-(trifluorométhyl)phényl]éthyl})amine

Vue d'ensemble

Description

The compound is a derivative of 2,2,2-Trifluoroethylamine . Trifluoroethylamine derivatives are often used as reagents in the synthesis of various organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, trifluoroethylamine derivatives are often synthesized from related ketones or acetophenones .Physical and Chemical Properties Analysis

The physical and chemical properties would depend on the exact structure of the compound. For example, 2,2,2-Trifluoroethylamine has a boiling point of 36-37 °C and a density of 1.262 g/mL at 20 °C .Applications De Recherche Scientifique

Développement de médicaments pharmaceutiques

Le groupe trifluorométhyle est une caractéristique courante dans de nombreux composés pharmaceutiques en raison de sa capacité à améliorer l'activité biologique et la stabilité métabolique . Le chlorhydrate de méthyl({2,2,2-trifluoro-1-[3-(trifluorométhyl)phényl]éthyl})amine pourrait servir de précurseur ou d'intermédiaire dans la synthèse de nouveaux candidats médicaments. Son incorporation dans les molécules peut améliorer les propriétés des médicaments telles que la puissance, la sélectivité et les profils pharmacocinétiques.

Recherche agrochimique

Les composés contenant des groupes trifluorométhyle, comme notre composé sujet, sont souvent utilisés dans le développement d'agrochimiques . Ils peuvent contribuer à la création de pesticides et d'herbicides avec une efficacité accrue et un impact environnemental réduit. Les propriétés physicochimiques uniques conférées par le groupe trifluorométhyle font de ces composés des éléments précieux en matière de protection des cultures et d'amélioration du rendement.

Science des matériaux

Le motif structural présent dans le this compound peut être utilisé dans la synthèse de nouveaux matériaux . Ces matériaux pourraient posséder des propriétés uniques telles qu'une grande stabilité thermique et des caractéristiques électroniques spéciales, ce qui les rend appropriés pour des applications de pointe en électronique et en nanotechnologie.

Chimie analytique

En chimie analytique, ce composé pourrait être utilisé comme standard ou réactif dans la quantification de diverses substances . Sa structure et ses propriétés bien définies peuvent contribuer au développement de méthodes analytiques précises pour la détection et la mesure des résidus chimiques dans les produits pharmaceutiques, les échantillons environnementaux ou les matrices biologiques.

Catalyse

Le groupe trifluorométhyle est connu pour influencer la réactivité des molécules, ce qui fait de notre composé un catalyseur ou un co-catalyseur potentiel en synthèse organique . Il pourrait être impliqué dans des réactions qui forment des liaisons carbone-fluor, qui sont essentielles dans la synthèse de nombreux composés organiques contenant du fluor.

Recherche biomédicale

En raison de la pertinence biologique du groupe trifluorométhyle, le this compound pourrait être utilisé dans la recherche biomédicale . Il peut être impliqué dans l'étude des voies métaboliques, des interactions enzymatiques et du développement d'agents diagnostiques.

Mécanisme D'action

Target of Action

Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Mode of Action

It’s known that trifluoromethylation of carbon-centered radical intermediates is a common reaction involving trifluoromethyl groups .

Biochemical Pathways

The trifluoromethylation of carbon-centered radical intermediates is a key process .

Result of Action

The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .

Action Environment

This compound, like many others with trifluoromethyl groups, plays an important role in various fields, including pharmaceuticals, agrochemicals, and materials .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride plays a crucial role in various biochemical reactions. The trifluoromethyl groups in its structure can participate in radical reactions, which are essential in the synthesis of complex organic molecules . This compound interacts with several enzymes and proteins, including those involved in oxidative stress responses and metabolic pathways. For instance, it can inhibit certain enzymes by forming stable complexes, thereby affecting the overall biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride on cells are profound. It influences cell signaling pathways, particularly those related to oxidative stress and inflammation. This compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function . Additionally, it has been observed to affect the proliferation and apoptosis of various cell types, making it a potential candidate for therapeutic applications .

Molecular Mechanism

At the molecular level, Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride exerts its effects through several mechanisms. It can bind to specific biomolecules, altering their structure and function. This binding can lead to the inhibition or activation of enzymes, depending on the nature of the interaction . Furthermore, this compound can induce changes in gene expression by interacting with DNA and RNA, thereby influencing the synthesis of proteins and other essential biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can change over time. The stability of this compound is influenced by various factors, including temperature, pH, and the presence of other chemicals . Over time, it may degrade into different products, which can have distinct biochemical effects. Long-term studies have shown that this compound can have lasting impacts on cellular function, particularly in terms of gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At higher doses, it may exhibit toxic effects, including damage to vital organs and disruption of normal metabolic processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful.

Metabolic Pathways

Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for the metabolism of lipids, proteins, and carbohydrates . This compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of various metabolites . These interactions are essential for understanding the overall impact of this compound on cellular metabolism.

Transport and Distribution

Within cells and tissues, Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The localization and accumulation of this compound within different cellular compartments can influence its activity and function . Understanding these transport mechanisms is crucial for optimizing the use of this compound in biochemical research and applications.

Subcellular Localization

The subcellular localization of Methyl({2,2,2-trifluoro-1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is an important factor in determining its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in certain subcellular locations can enhance or inhibit its biochemical effects, making it essential to study these localization patterns in detail .

Propriétés

IUPAC Name |

2,2,2-trifluoro-N-methyl-1-[3-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F6N.ClH/c1-17-8(10(14,15)16)6-3-2-4-7(5-6)9(11,12)13;/h2-5,8,17H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIRIOOGNRJIKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)C(F)(F)F)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClF6N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

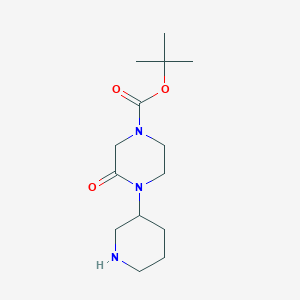

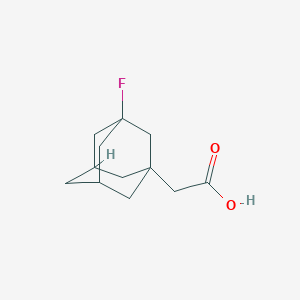

![5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B1448403.png)

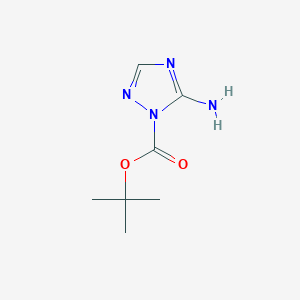

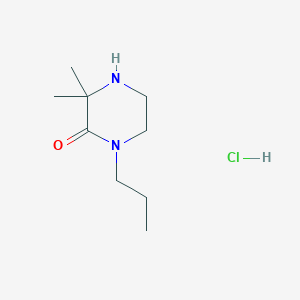

![Tert-butyl 2-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]azepane-1-carboxylate](/img/structure/B1448412.png)

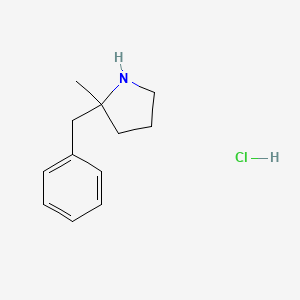

amine dihydrochloride](/img/structure/B1448424.png)